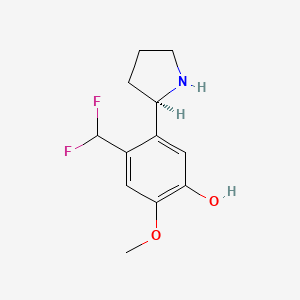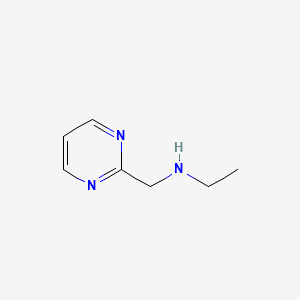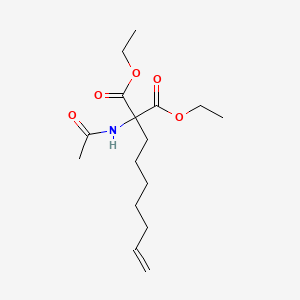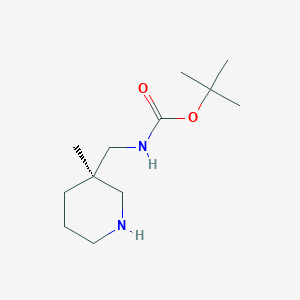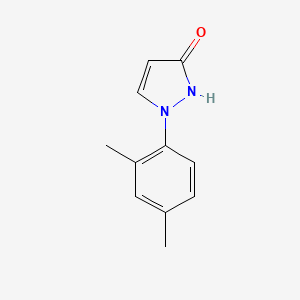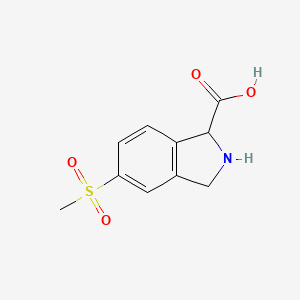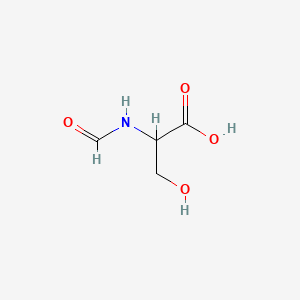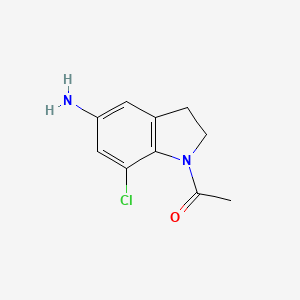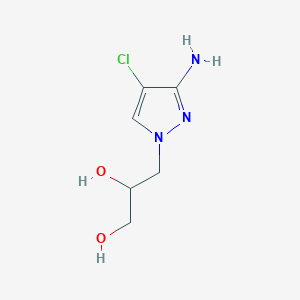![molecular formula C7H13N B13325485 Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1S,2R,6R)-bicyclo[410]heptan-2-amine is a bicyclic amine compound characterized by its unique structural configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with amine reagents under catalytic conditions. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1R,2R,6R)-7,7-Difluorobicyclo[4.1.0]heptan-2-ol: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
Rel-(1S,3S,6R)-7,7-Difluorobicyclo[4.1.0]heptan-3-amine: Another similar compound with variations in its functional groups and stereochemistry.
Uniqueness
Rel-(1S,2R,6R)-bicyclo[41Its unique structure allows for specific interactions with biological targets and makes it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
WPUVOLWCVQYEPT-DSYKOEDSSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@@H]2[C@@H](C1)N |
Kanonische SMILES |
C1CC2CC2C(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



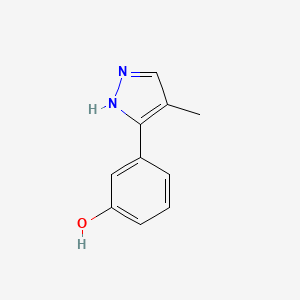
![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)
